N-(2-methoxy-5-methylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-10-4-5-14(23-3)13(6-10)19-15(21)7-12-9-24-17-18-8-11(2)16(22)20(12)17/h4-6,8,12H,7,9H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVXNEQBAAACEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC2CSC3=NC=C(C(=O)N23)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide (CAS#: 953015-27-5) is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, synthesizing various research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 345.4 g/mol. Its structure features a thiazolo-pyrimidine core, which is often associated with various pharmacological properties.
1. Antimicrobial Activity
Research has indicated that compounds with similar thiazolo-pyrimidine structures exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of pyrimidine are effective against both Gram-positive and Gram-negative bacteria. In particular:
- Antibacterial Efficacy : Compounds derived from the Biginelli reaction have demonstrated substantial antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The synthesized derivatives showed effectiveness comparable to or exceeding that of standard antibiotics like Ciprofloxacin .
2. Anticancer Potential
The thiazolo-pyrimidine framework has also been linked to anticancer properties. Various studies have explored the cytotoxic effects of similar compounds on cancer cell lines:
- Case Study : In vitro evaluations indicated that certain thiazolo-pyrimidines exhibit cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Some studies suggest that compounds in this class may act as inhibitors of key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
Research Findings and Data Tables
The following table summarizes relevant research findings regarding the biological activities of related compounds:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(2-methoxy-5-methylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide, and how can reaction progress be monitored?
- Methodology : Utilize nucleophilic substitution and condensation reactions, as demonstrated in analogous acetamide syntheses. For example, chloroacetylation under alkaline conditions followed by condensation with thiazolo-pyrimidine intermediates can be employed . Reaction progress should be tracked via TLC (Rf values) and validated with IR spectroscopy (e.g., carbonyl stretch at ~1667 cm⁻¹) and ¹H NMR (e.g., methoxy singlet at δ 3.8 ppm) .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Methodology : Combine chromatographic (HPLC, TLC) and spectroscopic techniques. IR confirms functional groups (e.g., amide C=O at ~1667 cm⁻¹), while ¹H NMR resolves aromatic protons (δ 6.9–7.5 ppm) and methyl/methoxy groups . Mass spectrometry (e.g., m/z 430.2 [M+1]) and elemental analysis (C, H, N within ±0.5% of theoretical values) ensure purity .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways for optimizing yield in thiazolo-pyrimidine acetamide derivatives?
- Methodology : Apply quantum chemical calculations (e.g., density functional theory) to model reaction intermediates and transition states. ICReDD’s approach integrates computational reaction path searches with experimental feedback loops to identify optimal conditions (e.g., solvent, catalyst) . For example, DMF with K₂CO₃ may stabilize intermediates in condensation steps .
Q. How can structural modifications (e.g., sulfone/phosphonate substitution) enhance biological activity while maintaining stability?
- Methodology : Introduce electron-withdrawing groups (e.g., sulfone) at the thiazolo-pyrimidine core to modulate electronic properties. Use X-ray crystallography to confirm structural changes and evaluate stability via accelerated degradation studies (pH, temperature). Prior studies on analogous compounds suggest that substituents on the phenyl ring (e.g., 4-fluorophenyl) improve target binding .
Q. What experimental designs reconcile contradictions in reported biological activities of thiazolo-pyrimidine derivatives?
- Methodology : Conduct comparative assays under standardized conditions (e.g., IC₅₀ in Wister albino mice models) . For instance, discrepancies in hypoglycemic activity may arise from variations in substituent electronegativity or metabolic stability. Pair in vitro enzyme inhibition data (e.g., α-glucosidase) with in vivo pharmacokinetic profiling (AUC, half-life) to clarify mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
